
Sucrose-1,1,6,6,6',6'-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sucrose derivatives, including isotopically labeled ones, typically involves intricate chemical pathways. For example, Buchanan et al. (1972) described the synthesis of sucrose 6′-phosphate by an unambiguous route, showcasing the complexity and precision required in synthesizing sucrose derivatives (Buchanan, Cummerson, & Turner, 1972). Another study by Tsuchida & Kōmoto (1965) on the modified procedure for the synthesis of sucrose emphasizes the meticulous steps involved in the synthesis process (Tsuchida & Kōmoto, 1965).
Molecular Structure Analysis
Understanding the molecular structure of sucrose and its derivatives is crucial for elucidating their chemical behavior. Brown & Levy (1963) provided a precise determination of the crystal and molecular structure of sucrose through neutron diffraction, including the positions of all hydrogen atoms (Brown & Levy, 1963).
Chemical Reactions and Properties
The chemical reactions involving sucrose, including its isotopically labeled forms, reveal its versatility and reactivity under various conditions. Studies like that by Defaye & García Fernández (1994), exploring the protonic reactivity of sucrose in anhydrous hydrogen fluoride, illustrate the complex chemical transformations sucrose can undergo (Defaye & García Fernández, 1994).
Physical Properties Analysis
The physical properties of sucrose derivatives, including solubility, melting points, and crystallinity, are essential for their application in various scientific studies. The work by Bock & Lemieux (1982) on the conformational properties of sucrose in solution provides insight into its physical characteristics and the effects of intramolecular hydrogen bonding (Bock & Lemieux, 1982).
Chemical Properties Analysis
The chemical properties of sucrose-1,1,6,6,6',6'-d6, such as reactivity with specific reagents, stability under different conditions, and its interaction with biological systems, are fundamental for its utilization in research. The chemistry of unprotected sucrose and the selectivity issues discussed by Queneau et al. (2004) highlight the intricate balance between structure and reactivity (Queneau, Fitremann, & Trombotto, 2004).
Applications De Recherche Scientifique
Food Science and Technology
In food science, sucrose's role is multifaceted, influencing not only taste but also the physical properties of food products. Quintas, Fundo, and Silva (2010) review how sucrose, especially in concentrated solutions or the supercooled state, is critical in the food industry, impacting pastry, dairy, and coatings production through its thermal degradation and relaxation behavior in such solutions (Quintas, Fundo, & Silva, 2010). This highlights sucrose's importance in developing food products with desired textures and stability.
Plant Biology
Sucrose plays a central role in plant growth and development, serving as a primary transport sugar and influencing gene expression. Research by Winter and Huber (2000) delves into the regulation of sucrose metabolism in higher plants, outlining the pathways involved and the enzymes contributing to sucrose synthesis and degradation (Winter & Huber, 2000). This underscores sucrose's fundamental role in plant physiology and its potential as a target for enhancing agricultural productivity.
Environmental Studies
The environmental impact of sucrose and its derivatives, including their stability and effects on non-target species, has been a subject of study. Tollefsen, Nizzetto, and Huggett (2012) provide an environmental risk assessment of sucralose, a sucrose derivative, based on its stability, solubility, and low bioaccumulation potential, indicating limited environmental risk (Tollefsen, Nizzetto, & Huggett, 2012). This reflects the broader interest in understanding the environmental footprint of sucrose and its analogues.
Mécanisme D'action
Target of Action
Sucrose-1,1,6,6,6’,6’-d6 is a variant of sucrose, a disaccharide composed of glucose and fructose units . The primary targets of this compound are the enzymes that metabolize sucrose, such as sucrose-6-phosphate hydrolases and sucrose phosphorylases . These enzymes play a crucial role in the breakdown and utilization of sucrose in various organisms.
Mode of Action
The interaction of Sucrose-1,1,6,6,6’,6’-d6 with its targets involves the cleavage of the glycosidic linkage between the glucose and fructose units . This cleavage is facilitated by the aforementioned enzymes, resulting in the release of glucose and fructose units that can be further metabolized by the organism .
Biochemical Pathways
The glucose and fructose units resulting from the breakdown of Sucrose-1,1,6,6,6’,6’-d6 can enter various biochemical pathways. One of the primary pathways is glycolysis, where these sugars are oxidized and broken down into pyruvate molecules . This process releases energy that can be used by the organism. Additionally, these sugars can also be converted into glycogen for storage .
Result of Action
The action of Sucrose-1,1,6,6,6’,6’-d6 results in the release of glucose and fructose units, which can be used for energy production or stored for later use
Action Environment
The action of Sucrose-1,1,6,6,6’,6’-d6 is influenced by various environmental factors. For instance, the presence of other sugars and nutrients can affect the rate at which it is metabolized . Additionally, factors such as pH and temperature can influence the activity of the enzymes that break down this compound .
Orientations Futures
The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research , indicating its potential in scientific and medical research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sucrose-1,1,6,6,6',6'-d6' can be achieved through the modification of sucrose by introducing deuterium atoms at specific positions. This can be done through a series of chemical reactions that involve the use of deuterated reagents and catalysts.", "Starting Materials": [ "Sucrose", "Deuterated reagents and catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of sucrose using a suitable protecting group such as acetyl or benzyl", "Step 2: Introduction of deuterium atoms at the desired positions using deuterated reagents and catalysts such as deuterated borohydride or deuterated palladium catalysts", "Step 3: Removal of the protecting groups to obtain the final product, Sucrose-1,1,6,6,6',6'-d6'" ] } | |
Numéro CAS |
955943-30-3 |
Nom du produit |
Sucrose-1,1,6,6,6',6'-d6 |
Formule moléculaire |
C₁₂H₁₆D₆O₁₁ |
Poids moléculaire |
348.33 |
Synonymes |
β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




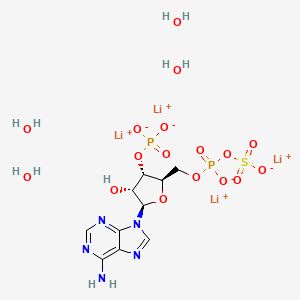
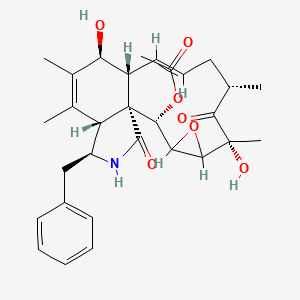
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)


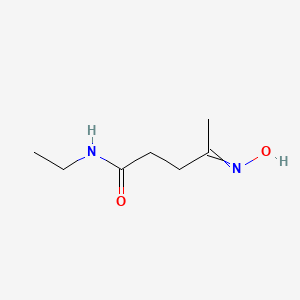

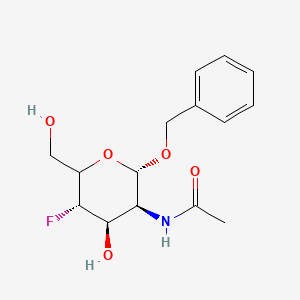
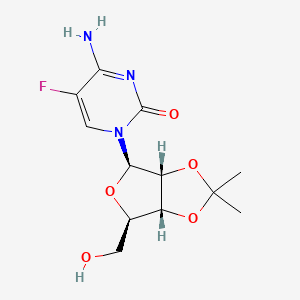
![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)
